molecular formula C9H7ClF2O B8000023 1-(2-Chloro-3,6-difluorophenyl)propan-2-one

1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Cat. No.: B8000023
M. Wt: 204.60 g/mol
InChI Key: RUELUJRYIDNGEO-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,6-difluorophenyl)propan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of chloro and difluoro substituents on a phenyl ring, attached to a propan-2-one moiety. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one typically involves the reaction of 2-chloro-3,6-difluorobenzene with propan-2-one under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high-quality production suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Chloro-3,6-difluorophenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the chloro and difluoro substituents influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.

Comparison with Similar Compounds

  • 1-(2,3,6-Trifluorophenyl)propan-2-one
  • 1-(2-Chloro-4,6-difluorophenyl)propan-2-one
  • 1-(2-Bromo-3,6-difluorophenyl)propan-2-one

Comparison: Compared to its analogs, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one exhibits unique reactivity due to the specific positioning of the chloro and difluoro groups. This positioning affects the compound’s electronic distribution and steric properties, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(13)4-6-7(11)2-3-8(12)9(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUELUJRYIDNGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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